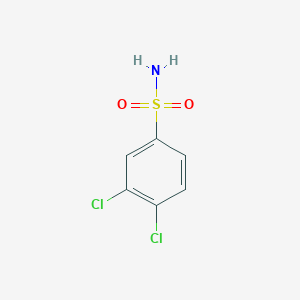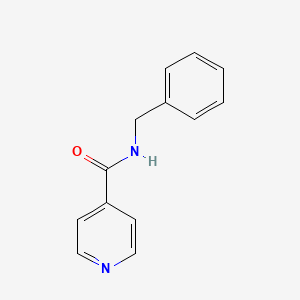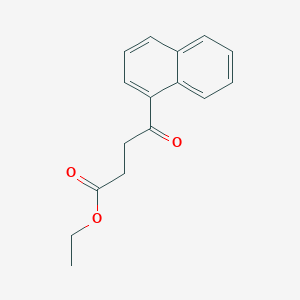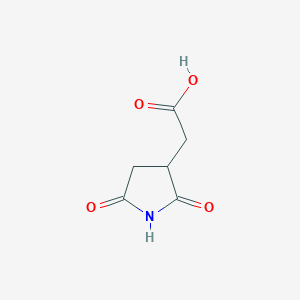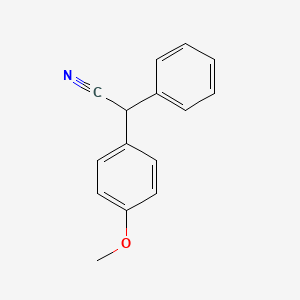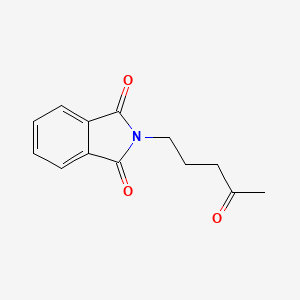
2-(4-氧代戊基)-1H-异吲哚-1,3(2H)-二酮
描述
2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, also known as OPD, is an organic compound that is part of the isoindole family. OPD is a heterocyclic compound with a five-membered ring structure, consisting of an oxygen atom, four carbon atoms, and a nitrogen atom. OPD is a colorless solid that is soluble in water and has a melting point of 101-102 °C. OPD is a versatile compound that is used in a variety of scientific and industrial applications, including synthesis methods, scientific research applications, and biochemical and physiological effects. In
科学研究应用
化合物简介
2-(4-氧代戊基)-1H-异吲哚-1,3(2H)-二酮是一种具有潜在相关性的化合物,在各种科学研究领域中可能具有重要意义。虽然对这种特定化合物的直接研究可能有限,但探索更广泛的化学家族和相关化合物可以揭示其在科学研究中的潜在应用和重要性。本概述将涉及在结构或功能上相关化合物的科学研究应用,为理解2-(4-氧代戊基)-1H-异吲哚-1,3(2H)-二酮的潜在实用性提供概念桥梁。
药物开发中的杂环化合物
杂环化合物,如吲哚酮及其衍生物,已被广泛研究其药理潜力。吲哚酮,包括与2-(4-氧代戊基)-1H-异吲哚-1,3(2H)-二酮在结构上相关的化合物,展示了广泛的生物活性。这些活性涵盖了抗癌、抗HIV、抗糖尿病和抗菌效果,突显了它们在药物开发中的多功能性(Kaur等,2016)[https://consensus.app/papers/oxindole-chemical-prism-carrying-plethora-benefits-kaur/138db86894175c3988fe6eaf884934a4/?utm_source=chatgpt]。
对材料科学的贡献
像2-(4-氧代戊基)-1H-异吲哚-1,3(2H)-二酮这样的杂环化合物在材料科学中也具有重要意义。例如,与所讨论的化合物具有结构相似性的二酮吡咯吡咯已在高质量颜料、场效应晶体管和太阳能电池中找到应用,突显了这类分子在推动材料科学技术方面的潜力(Grzybowski & Gryko,2015)[https://consensus.app/papers/diketopyrrolopyrroles-synthesis-reactivity-optical-grzybowski/da5446a99ba65722a3786239bf091b09/?utm_source=chatgpt]。
环境和农业应用
在环境和农业领域,类似于2-(4-氧代戊基)-1H-异吲哚-1,3(2H)-二酮的1,3-二酮衍生物已被用作除草剂,说明它们在管理害虫和促进可持续农业实践方面的潜在实用性(Carles等,2017)[https://consensus.app/papers/mesotrione-herbicide-efficiency-effects-fate-carles/54d74d9e78875d9cb14363c5c7da6b7c/?utm_source=chatgpt]。
来自可再生资源的可生物降解聚合物
此外,从可再生资源衍生的化合物的研究,如1,4:3,6-二醇二酮,表明了开发可生物降解聚合物的可能性。鉴于杂环化合物的结构和功能多样性,2-(4-氧代戊基)-1H-异吲哚-1,3(2H)-二酮或其衍生物可能有助于推动可持续材料的发展(Fenouillot等,2010)[https://consensus.app/papers/polymers-1436dianhydrohexitols-isoidide-review-fenouillot/d1f352b59de3571a9632e3486cbe1f89/?utm_source=chatgpt]。
属性
IUPAC Name |
2-(4-oxopentyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(15)5-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPATUMDQWSJANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284708 | |
| Record name | 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
3197-25-9 | |
| Record name | 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3197-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 38564 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3197-25-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-oxopentyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

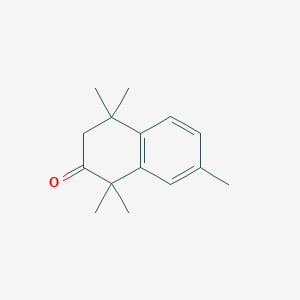
![2-[(Dimethylamino)methyl]-4,6-dimethylphenol](/img/structure/B1296830.png)
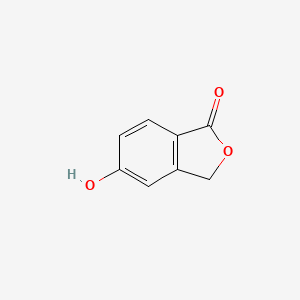
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)
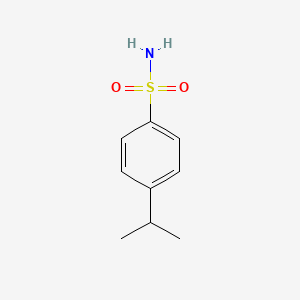
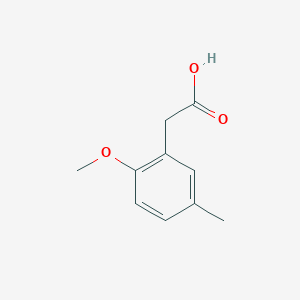
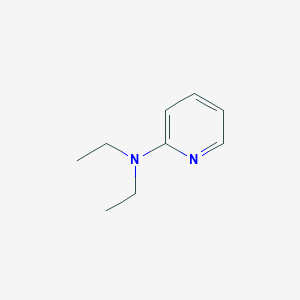

![4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1296843.png)
